molecular formula C20H22FNO4S B11416719 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11416719
M. Wt: 391.5 g/mol
InChI Key: GTKIKYXZQCHGJY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide derives its systematic name from the hierarchical prioritization of functional groups and substituents under IUPAC guidelines. The parent structure is acetamide (ethanamide), with two nitrogen-bound substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 2-fluorobenzyl moiety. The acetamide’s carbonyl carbon is further substituted by a 2-(3-methylphenoxy) ethyl chain.

  • Tetrahydrothiophene 1,1-dioxide : The sulfur-containing heterocycle is numbered such that the sulfone group (1,1-dioxide) occupies positions 1 and 2, with the nitrogen attachment at position 3.
  • 2-Fluorobenzyl : The benzyl group is substituted with fluorine at the ortho position relative to the methylene bridge.
  • 2-(3-Methylphenoxy) : The phenoxy group is attached to the ethyl chain at position 2, with a methyl substituent at position 3 on the aromatic ring.

This nomenclature adheres to IUPAC Rule P-66.1.1.1.2.4, which governs the substitutive naming of amides with complex substituents. The systematic name reflects the compound’s structural complexity while maintaining unambiguous chemical specificity.

Historical Context in Heterocyclic Amide Research

The development of heterocyclic amides, particularly those incorporating sulfone groups, represents a pivotal advancement in medicinal chemistry. Sulfone-containing heterocycles gained prominence in the mid-20th century with the discovery of dapsone for leprosy treatment and later nifurtimox for Chagas disease. These breakthroughs underscored the pharmacological potential of sulfones, which combine electron-withdrawing properties with metabolic stability.

The integration of fluorinated aryl groups into amide frameworks emerged as a strategy to enhance bioavailability and target binding. For instance, the introduction of 2-fluorobenzyl moieties in kinase inhibitors (e.g., imatinib analogs) demonstrated improved selectivity for ATP-binding pockets. Concurrently, tetrahydrothiophene sulfones gained attention for their conformational rigidity and ability to mimic transition states in enzymatic reactions.

This compound synthesizes these historical trends, merging a sulfone-embedded heterocycle with fluorinated and phenoxy substituents—a design principle validated in modern antiviral and anticancer agents.

Structural Relationship to Sulfone-Containing Pharmaceuticals

The compound’s architecture shares key motifs with clinically validated sulfone-based therapeutics:

Structural Feature Pharmaceutical Analog Therapeutic Application
Tetrahydrothiophene sulfone Artemisone Antimalarial
2-Fluorobenzyl Ciprofloxacin derivatives Antibacterial
Phenoxy acetamide Diazoxide Potassium channel activation

The tetrahydrothiophene sulfone core mirrors Artemisone’s thiazolidine sulfone, which confers redox stability and heme-binding capacity. The 2-fluorobenzyl group parallels modifications in quinolone antibiotics, where fluorine enhances membrane permeability and target affinity. Meanwhile, the phenoxy acetamide chain resembles the vasodilator diazoxide’s chlorobenzamide moiety, suggesting potential ion channel modulation.

This structural synergy positions the compound as a candidate for repurposing or optimization within established drug classes. For example, molecular docking studies hypothesize interactions with viral integrases or bacterial topoisomerases, akin to nifurtimox’s mechanism against Trypanosoma cruzi.

Properties

Molecular Formula

C20H22FNO4S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C20H22FNO4S/c1-15-5-4-7-18(11-15)26-13-20(23)22(17-9-10-27(24,25)14-17)12-16-6-2-3-8-19(16)21/h2-8,11,17H,9-10,12-14H2,1H3

InChI Key

GTKIKYXZQCHGJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide” typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the fluorobenzyl group: This step involves the reaction of the dioxidotetrahydrothiophene intermediate with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methylphenoxy group: The final step involves the reaction of the intermediate with 3-methylphenol and chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring or to reduce other functional groups.

    Substitution: The fluorobenzyl and methylphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfone derivatives, while reduction could yield simpler acetamide derivatives.

Scientific Research Applications

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide is a complex organic molecule that has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives of acetamide have been evaluated for their effectiveness against various strains of bacteria and fungi. The incorporation of the tetrahydrothiophene moiety is hypothesized to enhance the antimicrobial efficacy due to its electron-donating characteristics, which may facilitate interactions with microbial cell membranes.

Anticancer Potential

Compounds structurally related to this acetamide have shown promise in anticancer studies. For example, similar acetamide derivatives were synthesized and tested for their cytotoxic effects against cancer cell lines such as SNB-19 and OVCAR-8. These studies revealed significant growth inhibition percentages, suggesting that the introduction of specific substituents can lead to enhanced anticancer activity. The tetrahydrothiophene structure may play a role in modulating the bioactivity of these compounds through mechanisms like apoptosis induction or cell cycle arrest.

Anti-inflammatory Properties

In silico docking studies have indicated that compounds with a tetrahydrothiophene scaffold could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions this compound as a potential candidate for further development as an anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar acetamides demonstrated that modifications in the aromatic substituents significantly influenced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested that introducing electron-withdrawing groups like fluorine could enhance antibacterial potency.

Case Study 2: Anticancer Activity

In a recent investigation, several derivatives of tetrahydrothiophene-based acetamides were tested against various cancer cell lines. The most potent derivative exhibited IC50 values in the low micromolar range against ovarian cancer cells, indicating a strong potential for further development as an anticancer agent.

Case Study 3: Inhibition of Inflammatory Pathways

Molecular docking simulations have been performed on compounds similar to this compound to assess their binding affinity to 5-lipoxygenase. Results indicated favorable binding interactions, warranting further experimental validation.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The dioxidotetrahydrothiophene ring could play a role in redox reactions, while the fluorobenzyl and methylphenoxy groups could influence binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Substituted Phenoxy Groups

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)
  • Structure: Shares the 3-methylphenoxy-acetamide core but replaces the sulfone and fluorobenzyl groups with a piperazinyl-phenyl moiety .
  • Activity : NAPMA inhibits osteoclast differentiation and protects against osteoporosis by downregulating osteoclast-specific markers (e.g., NFATc1, cathepsin K) .
  • Key Difference : The absence of the sulfone group in NAPMA may reduce metabolic stability compared to the target compound.
2-(2,6-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide
  • Structure: Differs from the target compound by having 2,6-dimethylphenoxy instead of 3-methylphenoxy .
  • Implications: The position of methyl groups on the phenoxy ring (2,6 vs. 3) could alter steric hindrance and electronic effects, impacting target binding.
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)
  • Structure: Features a 4-butyryl-2-fluorophenoxy group and an n-butyl chain .
  • Synthesis : Prepared via alkylation with K₂CO₃/KI (82% yield, m.p. 75°C) .
  • Comparison: The fluorophenoxy group in Compound 30 may enhance lipophilicity, whereas the sulfone in the target compound improves aqueous solubility.

Compounds with 1,1-Dioxidotetrahydrothiophen-3-yl Moieties

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide
  • Structure: Contains a trifluoroacetamide and 3-methylphenyl group instead of the fluorobenzyl and 3-methylphenoxy groups .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide
  • Structure : Substitutes the fluorobenzyl group with a 3-methoxyphenyl group .
  • Impact : Methoxy groups can act as hydrogen bond acceptors, differing from the fluorobenzyl group’s steric and electronic effects.

Acetamides with Diverse Aromatic Substituents

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Structure : Benzothiazole core with a 3-methoxyphenyl group .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Dichlorophenyl and thiazolyl groups confer structural similarity to penicillin derivatives .

Physicochemical Comparison

Compound Molecular Weight Key Groups Melting Point (°C) LogP (Predicted)
Target Compound 405.5 3-methylphenoxy, sulfone Not reported ~2.8 (moderate)
NAPMA 385.4 3-methylphenoxy, piperazinyl Not reported ~2.1 (lower)
Compound 30 309.4 4-butyryl-2-fluorophenoxy 75 ~3.5 (higher)

Key Observations :

  • The sulfone group in the target compound reduces lipophilicity (LogP) compared to Compound 30.
  • NAPMA’s piperazinyl group enhances solubility but may reduce membrane permeability.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(3-methylphenoxy)acetamide, commonly referred to as a thiophene-based compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 341.41 g/mol
  • Chemical Structure :
N 1 1 dioxidotetrahydrothiophen 3 yl N 2 fluorobenzyl 2 3 methylphenoxy acetamide\text{N 1 1 dioxidotetrahydrothiophen 3 yl N 2 fluorobenzyl 2 3 methylphenoxy acetamide}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties. The presence of the fluorobenzyl group enhances the lipophilicity, which may contribute to better membrane penetration and antibacterial efficacy.
  • Anticancer Properties : There is emerging evidence suggesting that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds containing thiophene rings have been noted for their anti-inflammatory properties, which may be relevant in treating conditions like arthritis or other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in targeted cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiophene derivatives, including our compound. The results indicated a strong inhibitory effect against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Q & A

Basic: What are the standard synthesis protocols for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Alkylation of the tetrahydrothiophene-dioxide moiety with a fluorobenzyl halide under basic conditions (e.g., sodium hydride in DMF) .
  • Step 2: Coupling of the resulting intermediate with 3-methylphenoxyacetic acid via an amide bond formation, often using coupling agents like EDC/HOBt .
  • Purification: Chromatography (e.g., silica gel or HPLC) is critical to isolate the target compound from by-products .
    Key reagents include halogenated intermediates, oxidizing agents (e.g., hydrogen peroxide for sulfone formation), and bases .

Basic: How is the compound characterized structurally?

Answer:
Structural confirmation requires:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and carbonyl groups (δ ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 405.5 for C21_{21}H24_{24}FNO4_4S) .
  • X-ray Crystallography: Optional for absolute stereochemical determination if crystals are obtainable .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Yield optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature Control: Maintaining 0–5°C during exothermic steps (e.g., alkylation) minimizes side reactions .
  • Catalyst Screening: Transition metal catalysts (e.g., Pd for coupling reactions) improve efficiency in later stages .
  • Kinetic Monitoring: Use TLC or in-line IR spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: What experimental strategies are used to analyze its biological activity?

Answer:
Mechanistic studies often employ:

  • In Vitro Assays: Enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination using fluorogenic substrates .
  • Cellular Uptake Studies: Radiolabeled analogs (e.g., 14C^{14}C-acetamide) quantify intracellular accumulation .
  • Molecular Docking: Computational models (e.g., AutoDock) predict binding interactions with biological targets like G-protein-coupled receptors .

Basic: What functional groups influence its reactivity?

Answer:
Key functional groups include:

  • Tetrahydrothiophene-dioxide: Enhances solubility and participates in hydrogen bonding .
  • Fluorobenzyl Group: Electron-withdrawing fluorine stabilizes aromatic π-stacking interactions .
  • Phenoxyacetamide: The ether linkage and amide bond dictate hydrolytic stability under physiological pH .

Advanced: How can data contradictions in biological activity reports be resolved?

Answer:
Contradictions (e.g., varying IC50_{50} values) may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity: Re-characterize batches via HPLC (>95% purity) to exclude impurities .
  • Cell Line Differences: Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Advanced: What strategies are used to study its metabolic stability?

Answer:
Metabolic profiling involves:

  • Liver Microsome Assays: Incubate with NADPH-supplemented human liver microsomes and analyze metabolites via LC-MS/MS .
  • Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Stability in Simulated Gastric Fluid: Monitor degradation at pH 2.0 to predict oral bioavailability .

Basic: What are its key physicochemical properties?

Answer:
Critical properties include:

  • Solubility: Moderate in DMSO (>10 mM) but low in aqueous buffers; use cyclodextrin complexes for in vivo studies .
  • LogP: Predicted ~2.8 (via ChemDraw), indicating moderate lipophilicity .
  • Melting Point: Typically 150–160°C (DSC data) .

Advanced: How to design SAR studies for this compound?

Answer:
Structure-activity relationship (SAR) strategies:

  • Substituent Variation: Synthesize analogs with modified phenoxy (e.g., chloro vs. methyl) or benzyl (e.g., 3-F vs. 4-F) groups .
  • Bioisosteric Replacement: Replace the tetrahydrothiophene-dioxide with morpholine-dioxide to assess ring flexibility .
  • Pharmacophore Mapping: Identify critical hydrogen bond acceptors/donors via 3D-QSAR models .

Advanced: How to address discrepancies in reported synthetic pathways?

Answer:
Discrepancies (e.g., conflicting reagent choices) require:

  • Stepwise Reproducibility Tests: Systematically test each published protocol under controlled conditions .
  • By-Product Analysis: Use LC-MS to identify side products and adjust stoichiometry or catalysts accordingly .
  • Computational Modeling: DFT calculations predict energetically favorable reaction pathways .

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